molecular formula C5H11F2NO B1464309 1-[(2,2-Difluoroethyl)amino]propan-2-ol CAS No. 1179772-17-8

1-[(2,2-Difluoroethyl)amino]propan-2-ol

Cat. No. B1464309
CAS RN: 1179772-17-8
M. Wt: 139.14 g/mol
InChI Key: WRBSWTWIMNBBFH-UHFFFAOYSA-N
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Description

“1-[(2,2-Difluoroethyl)amino]propan-2-ol” is a chemical compound with the molecular formula C5H11F2NO . It has a molecular weight of 139.14 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 5 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each .

Scientific Research Applications

Synthesis and Structural Analysis

Research includes the synthesis of tertiary amines with structures related to 1-[(2,2-Difluoroethyl)amino]propan-2-ol and their structural analysis. For instance, tertiary amines such as 1,3-di-amino-propan-2-ol derivatives have been synthesized and analyzed for their inhibitive performance on carbon steel corrosion, suggesting applications in material science and engineering (Gao, Liang, & Wang, 2007). Additionally, the conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments, as characterized by X-ray diffraction, provides insights into the molecular structure and potential reactivity of similar compounds (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Application in Corrosion Inhibition

The use of related tertiary amines as corrosion inhibitors for carbon steel highlights potential industrial applications. The study demonstrates that such compounds can significantly improve corrosion resistance, potentially extending to this compound or similar structures (Gao, Liang, & Wang, 2007).

Drug Design and Beta-Adrenoceptor Blocking

Research on derivatives of 1-[(4-Hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which are structurally related to the compound of interest, discusses their affinity to beta 1- and beta-2-adrenoceptors, indicating potential applications in the design of cardioselective beta-adrenoceptor blocking agents (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

Biological Applications

The synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers reveal applications in drug and gene delivery systems, where similar compounds could serve as non-toxic carriers for therapeutic agents (Krishna, Jain, Tatu, & Jayaraman, 2005).

Safety and Hazards

The safety data sheet for “1-[(2,2-Difluoroethyl)amino]propan-2-ol” provides several precautionary statements. These include recommendations to obtain special instructions before use, avoid contact with air and water, handle under inert gas, protect from moisture, and use personal protective equipment as required .

properties

IUPAC Name

1-(2,2-difluoroethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO/c1-4(9)2-8-3-5(6)7/h4-5,8-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBSWTWIMNBBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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